Neoquassin

Description

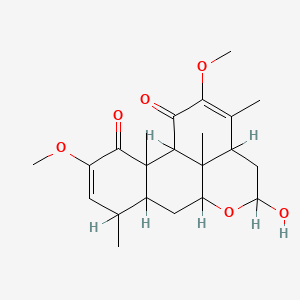

a CYP1A1 inhibitor isolated from Picrasma excelsa; structure in first source

Structure

2D Structure

3D Structure

Properties

CAS No. |

76-77-7 |

|---|---|

Molecular Formula |

C22H30O6 |

Molecular Weight |

390.5 g/mol |

IUPAC Name |

(1S,2S,6S,7S,9R,13R,17S)-11-hydroxy-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-4,14-diene-3,16-dione |

InChI |

InChI=1S/C22H30O6/c1-10-7-14(26-5)20(25)22(4)12(10)8-15-21(3)13(9-16(23)28-15)11(2)18(27-6)17(24)19(21)22/h7,10,12-13,15-16,19,23H,8-9H2,1-6H3/t10-,12+,13+,15-,16?,19+,21-,22+/m1/s1 |

InChI Key |

BDQNCUODBJZKIY-NUPPOKJBSA-N |

Isomeric SMILES |

C[C@@H]1C=C(C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2C(=O)C(=C([C@@H]4CC(O3)O)C)OC)C)C)OC |

Canonical SMILES |

CC1C=C(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4CC(O3)O)C)OC)C)C)OC |

Appearance |

Solid powder |

melting_point |

Mp 230.5-231 ° 230.5-231°C |

Other CAS No. |

76-77-7 |

physical_description |

Solid |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Neoquassine |

Origin of Product |

United States |

Foundational & Exploratory

Neoquassin: A Technical Overview of its Chemical Structure, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoquassin, a naturally occurring quassinoid, has garnered significant attention within the scientific community for its potential therapeutic applications.[1] This complex tetracyclic triterpenoid, primarily isolated from plants of the Simaroubaceae family, such as Quassia amara, exhibits a range of biological activities, including notable antiparasitic and potential anticancer effects.[1] Its mechanism of action is primarily attributed to the inhibition of protein synthesis. This technical guide provides a comprehensive overview of the chemical structure of this compound, summarizes key quantitative data on its biological activity, and outlines relevant experimental protocols.

Chemical Structure and Properties

This compound is characterized by a highly oxygenated and sterically complex picrasane skeleton. Its chemical identity is defined by the following properties:

| Property | Value |

| Molecular Formula | C₂₂H₃₀O₆ |

| IUPAC Name | (1S,2S,6S,7S,9R,13R,17S)-11-hydroxy-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-4,14-diene-3,16-dione |

| CAS Number | 76-77-7 |

| Molecular Weight | 390.47 g/mol |

| Synonyms | Neoquassine, Nigakihemiacetal B, Simalikahemiacetal A |

Chemical Structure:

Figure 1: 2D Chemical Structure of this compound.

Biological Activity and Mechanism of Action

The primary mechanism of action of this compound is the inhibition of protein synthesis, which it achieves by disrupting ribosomal function. While the precise binding site on the ribosome has not been definitively elucidated, it is understood to interfere with the elongation step of translation. This disruption of protein synthesis is the basis for its observed antiparasitic and potential anticancer activities.

Signaling Pathway: Inhibition of Protein Synthesis

The following diagram illustrates the general mechanism of protein synthesis and the proposed point of intervention for this compound.

Caption: Inhibition of protein synthesis by this compound.

Quantitative Data

The biological activity of this compound has been quantified in several studies. The following tables summarize key inhibitory concentration (IC₅₀) values.

Table 1: Antiparasitic Activity of this compound

| Organism | Strain | IC₅₀ (µM) | IC₅₀ (µg/mL) | Reference |

| Plasmodium falciparum | Chloroquine-sensitive (MRC-pf-20) | 0.1 | 0.04 | [1] |

| Plasmodium falciparum | Chloroquine-resistant (MRC-pf-303) | 0.1 | 0.04 | [1] |

Table 2: Enzyme Inhibition by this compound

| Enzyme | IC₅₀ (µg/mL) | Reference |

| Cytochrome P450 1A1 (CYP1A1) | 4.65 | |

| Cytochrome P450 1A2 (CYP1A2) | 33.3 |

Experimental Protocols

Isolation and Purification of this compound from Quassia amara

The following is a general protocol for the laboratory-scale isolation of this compound. This protocol may require optimization based on the specific plant material and available equipment.

Workflow for this compound Isolation:

Caption: General workflow for isolating this compound.

Methodology:

-

Extraction: Dried and powdered wood of Quassia amara is exhaustively extracted with methanol at room temperature.[2]

-

Concentration: The resulting methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on polarity. A typical scheme would involve partitioning between hexane and an aqueous methanol layer, followed by extraction of the aqueous layer with ethyl acetate.

-

Chromatographic Separation: The ethyl acetate fraction, which is enriched with quassinoids, is subjected to column chromatography on silica gel. Elution is performed with a gradient of solvents, such as hexane-ethyl acetate or chloroform-methanol, to separate the different components.

-

Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and may require further purification using techniques like preparative high-performance liquid chromatography (HPLC).

-

Structural Elucidation: The purity and identity of the isolated this compound are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Antimalarial Activity Assay

The following protocol outlines a general method for assessing the in vitro antimalarial activity of this compound against Plasmodium falciparum.

Methodology:

-

Parasite Culture: Chloroquine-sensitive and -resistant strains of P. falciparum are maintained in continuous culture in human erythrocytes in RPMI 1640 medium supplemented with human serum and HEPES buffer.

-

Drug Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of test concentrations.

-

Assay Setup: Asynchronous cultures of P. falciparum with a parasitemia of 1-2% are incubated with the various concentrations of this compound in 96-well microtiter plates.

-

Incubation: The plates are incubated at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂) for a duration that allows for at least one complete schizogony cycle (typically 24-48 hours).

-

Assessment of Parasite Growth: Parasite growth inhibition is determined using a suitable method, such as the SYBR Green I-based fluorescence assay, which measures the proliferation of parasites.

-

Data Analysis: The fluorescence intensity data is used to calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound continues to be a molecule of significant interest for drug discovery and development. Its potent antiparasitic activity, coupled with its unique mechanism of action, makes it a valuable lead compound. This technical guide provides a foundational understanding of its chemical nature and biological properties, which is essential for researchers and scientists working in the fields of natural product chemistry, pharmacology, and infectious diseases. Further research is warranted to fully elucidate its therapeutic potential and to develop it into a clinically viable agent.

References

Neoquassin's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoquassin, a member of the quassinoid family of natural products, has demonstrated significant potential as an anticancer agent. Quassinoids, derived from plants of the Simaroubaceae family, have a long history in traditional medicine and are now the subject of intense scientific scrutiny for their therapeutic properties.[1] This technical guide provides a comprehensive overview of the core mechanisms by which this compound and its close analogs exert their cytotoxic effects on cancer cells. The primary modes of action—inhibition of protein synthesis, induction of apoptosis, and cell cycle arrest—are discussed in detail, supported by quantitative data, experimental methodologies, and visual representations of the key signaling pathways involved.

Core Mechanisms of Action

This compound's anticancer activity is multifaceted, primarily targeting fundamental cellular processes required for tumor growth and survival.

Inhibition of Protein Synthesis

The most prominent mechanism of action for this compound and other quassinoids is the potent inhibition of protein synthesis.[2][3][4] This disruption of ribosomal function is a key driver of their cytotoxic effects.

Mechanism: this compound and its analogs, such as bruceantin, are believed to interfere with the peptidyl transferase reaction on the 60S ribosomal subunit. This action inhibits the elongation step of translation, leading to a global shutdown of protein synthesis.[3] This effect is often irreversible and occurs at low concentrations.

Induction of Apoptosis

This compound and related quassinoids are potent inducers of apoptosis, or programmed cell death, in a variety of cancer cell lines. This process is primarily mediated through the intrinsic (mitochondrial) pathway.

Mechanism: Treatment with quassinoids leads to the disruption of the mitochondrial membrane potential. This triggers the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell.

Cell Cycle Arrest

Quassinoids, including this compound, have been shown to arrest the cell cycle at various phases, thereby halting the proliferation of cancer cells. The G0/G1 phase is a common point of arrest.[5]

Mechanism: The arrest in the G0/G1 phase is often associated with the modulation of key cell cycle regulatory proteins. This includes the downregulation of cyclins and cyclin-dependent kinases (CDKs) and the upregulation of CDK inhibitors like p21 and p27.

Modulation of Signaling Pathways

This compound exerts its anticancer effects by modulating key signaling pathways that are often dysregulated in cancer.

PI3K/AKT Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers.

Mechanism of Inhibition: this compound and its analogs have been shown to inhibit the phosphorylation of key components of the PI3K/AKT pathway. By reducing the levels of phosphorylated AKT (p-AKT), this compound effectively dampens the downstream signaling that promotes cancer cell survival and proliferation.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cancer cell proliferation, survival, and metastasis. Constitutive activation of STAT3 is common in many malignancies.

Mechanism of Inhibition: Quassinoids can suppress the activation of STAT3 by inhibiting its phosphorylation. This prevents the dimerization and nuclear translocation of STAT3, thereby blocking the transcription of its target genes, which are involved in cell survival and proliferation.

Quantitative Data

The cytotoxic effects of this compound and related quassinoids have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

| Compound | Cancer Cell Line | IC50 | Reference |

| This compound | CYP1A1 expressing cells | 4.65 µg/mL | [6] |

| This compound | CYP1A2 expressing cells | 33.3 µg/mL | [6] |

| Bruceantin | RPMI 8226 (Multiple Myeloma) | 13 nM | [7] |

| Bruceantin | U266 (Multiple Myeloma) | 49 nM | [7] |

| Bruceantin | H929 (Multiple Myeloma) | 115 nM | [7] |

| Bruceantin | P-388 (Leukemia) | 5.4 - 15.5 µM (protein synthesis inhibition) | [3] |

| Bruceine A | MIA PaCa-2 (Pancreatic) | 0.029 µM | [8] |

| Brusatol | MIA PaCa-2 (Pancreatic) | 0.034 µM | [8] |

| Bruceine B | MIA PaCa-2 (Pancreatic) | 0.065 µM | [8] |

| Bruceantinol | MIA PaCa-2 (Pancreatic) | 0.669 µM | [8] |

| Bruceantin | MIA PaCa-2 (Pancreatic) | 0.781 µM | [8] |

| Bruceine D | T24 (Bladder) | 7.65 ± 1.2 µg/mL | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound and other quassinoids.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the IC50 value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Western Blot Analysis for PI3K/AKT and STAT3 Signaling

Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT and STAT3 signaling pathways.

Protocol:

-

Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of AKT and STAT3 (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-STAT3 (Tyr705), anti-STAT3) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment.

-

Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Flow cytometry can then be used to quantify the number of cells in the G0/G1, S, and G2/M phases.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24 or 48 hours.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Protein Synthesis Inhibition Assay ([³⁵S]-Methionine Incorporation)

Objective: To directly measure the effect of this compound on the rate of protein synthesis.

Principle: This assay measures the incorporation of a radiolabeled amino acid, [³⁵S]-methionine, into newly synthesized proteins. A decrease in the incorporation of the radiolabel in treated cells compared to control cells indicates inhibition of protein synthesis.

Protocol:

-

Cell Culture and Treatment: Culture cells in a 24-well plate. Pre-treat the cells with this compound at various concentrations for a specified time.

-

Methionine Starvation: Replace the culture medium with methionine-free medium and incubate for 30-60 minutes to deplete the intracellular methionine pools.

-

Radiolabeling: Add [³⁵S]-methionine to each well and incubate for a short period (e.g., 30-60 minutes) to allow for incorporation into newly synthesized proteins.

-

Cell Lysis and Precipitation: Terminate the labeling by placing the plate on ice and washing the cells with ice-cold PBS. Lyse the cells and precipitate the proteins using trichloroacetic acid (TCA).

-

Scintillation Counting: Collect the protein precipitates on glass fiber filters, wash to remove unincorporated [³⁵S]-methionine, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the counts to the total protein content in each sample. Express the results as a percentage of the control (untreated cells) to determine the extent of protein synthesis inhibition.

Conclusion

This compound exhibits potent anticancer activity through a multi-pronged attack on fundamental cellular processes. Its primary mechanism involves the robust inhibition of protein synthesis, leading to a cascade of events that includes the induction of apoptosis via the intrinsic pathway and arrest of the cell cycle. Furthermore, this compound modulates critical cancer-related signaling pathways, including the PI3K/AKT and STAT3 pathways, further contributing to its cytotoxic effects. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and other quassinoids in the fight against cancer. Further research is warranted to fully elucidate the intricate molecular interactions of this compound and to optimize its development as a novel anticancer therapeutic.

References

- 1. Molecular mechanisms of sulfasalazine-induced T-cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. graphviz.org [graphviz.org]

- 4. neb.com [neb.com]

- 5. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 6. researchgate.net [researchgate.net]

- 7. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

- 9. researchgate.net [researchgate.net]

The Biological Activity of Neoquassin: A Technical Overview for Drug Development

Introduction

Neoquassin, a C-20 quassinoid, is a prominent bioactive compound isolated from Quassia amara L., a plant belonging to the Simaroubaceae family.[1][2][3] Traditionally, extracts of Quassia amara, also known as bitterwood, have been utilized in ethnomedicine for a variety of ailments, including malaria, digestive issues, and as an insecticide.[4][5][6] Modern phytochemical research has identified this compound as one of the key constituents responsible for these activities.[2] Quassinoids are structurally complex, degraded triterpenes known for their intense bitterness and diverse pharmacological properties.[1][3] This technical guide provides a comprehensive overview of the known biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to support further research and development by scientists and pharmaceutical professionals.

Chemical Properties of this compound

Core Mechanism of Action: Protein Synthesis Inhibition

The primary mode of action for this compound, like other quassinoids, is the inhibition of protein synthesis.[1] It exerts its effect by disrupting ribosomal function, thereby impeding the elongation step of translation. This mechanism underlies its potent cytotoxic and antiparasitic activities, as it disproportionately affects rapidly dividing cells and organisms that rely on high rates of protein synthesis.[1]

Caption: this compound inhibits protein synthesis by targeting the ribosomal peptidyl transferase center.

Biological Activities of this compound

This section details the specific biological activities attributed to this compound, supported by quantitative data from various in vitro and in vivo studies.

Antimalarial Activity

This compound has demonstrated significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Its efficacy has been confirmed against both chloroquine-sensitive and chloroquine-resistant strains.[9]

Table 1: In Vitro Antimalarial Activity of this compound

| Target Organism | Strain(s) | IC₅₀ Value | Reference |

| Plasmodium falciparum | Chloroquine-sensitive (MRC-pf-20) & Chloroquine-resistant (MRC-pf-303) | 0.04 µg/mL (0.1 µM) | [9] |

This protocol is a standard method for assessing the in vitro susceptibility of P. falciparum to antimalarial compounds.

-

Parasite Culture: Aseptically maintain P. falciparum cultures in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

-

Drug Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Assay Plate Preparation: Add 100 µL of the drug dilutions to a 96-well microtiter plate. Add 100 µL of the parasite culture (2% parasitemia, 2% hematocrit) to each well. Include positive (parasites with no drug) and negative (uninfected erythrocytes) controls.

-

Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.

-

Lysis and Staining: Prepare a lysis buffer containing SYBR Green I dye. Add 100 µL of this buffer to each well and incubate in the dark for 1 hour at room temperature.

-

Data Acquisition: Measure fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Anti-inflammatory Activity

While specific quantitative data for this compound's anti-inflammatory activity is not extensively detailed in the cited literature, quassinoids as a class are known to modulate inflammatory pathways.[4] The anti-inflammatory potential of natural products like this compound is often initially screened using in vitro assays that measure the inhibition of protein denaturation, a key process in inflammation.

This assay assesses the ability of a compound to prevent protein denaturation induced by heat, a hallmark of inflammation.[10][11][12]

-

Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of various concentrations of this compound (e.g., 10-500 µg/mL).[12]

-

Control Preparation: A control mixture is prepared using 2 mL of distilled water instead of the this compound solution.

-

Incubation: Incubate all mixtures at 37°C for 15 minutes.

-

Heat Denaturation: Induce denaturation by heating the mixtures in a water bath at 70°C for 10 minutes.[10]

-

Cooling and Measurement: After cooling to room temperature, measure the absorbance of the solutions at 660 nm using a spectrophotometer.

-

Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. Diclofenac sodium is typically used as a positive control.

Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

Insecticidal and Antifeedant Activity

This compound is a known insect antifeedant and insecticidal agent, contributing to the traditional use of Quassia amara wood chips as a natural pesticide in organic farming.[2][13] Its activity has been evaluated against various agricultural pests.

Table 2: Insecticidal & Antifeedant Activity of this compound

| Target Organism | Activity Type | Concentration / Dose | Effect | Reference |

| Plutella xylostella (Diamondback Moth) | Antifeedant | Not specified | Less active than quassin and picrasin-D | [14] |

| Plutella xylostella (Diamondback Moth) | Insecticidal | Not specified | Poor insecticidal activity | [14] |

This method assesses the deterrence of a compound against leaf-eating insects.

-

Compound Application: Prepare solutions of this compound in a suitable solvent (e.g., acetone) at various concentrations. Treat leaf discs (e.g., cabbage for P. xylostella) by dipping them in the test solution and allowing the solvent to evaporate completely. Control discs are treated with the solvent only.

-

Experimental Setup: Place one treated disc and one control disc in a Petri dish lined with moist filter paper.

-

Insect Introduction: Introduce a single larva (e.g., 3rd instar) of the target insect into each Petri dish.

-

Incubation: Maintain the Petri dishes in a controlled environment (e.g., 25°C, 16:8 light:dark cycle) for 24-48 hours.

-

Data Collection: Measure the area of each leaf disc consumed using a leaf area meter or image analysis software.

-

Analysis: Calculate an Antifeedant Index (AFI) or feeding ratio to quantify the deterrent effect.

Other Biological Activities

-

Antiviral Potential: While direct antiviral data for this compound is limited, other quassinoids from Quassia amara have shown activity against viruses like HIV and Herpes Simplex Virus.[3][5] This suggests this compound may be a candidate for antiviral screening.

-

Enzyme Inhibition: this compound has been shown to inhibit cytochrome P450 isoforms, specifically CYP1A1, which is involved in the metabolism of xenobiotics.[15]

Table 3: Enzyme Inhibition by this compound

| Enzyme | Activity | IC₅₀ Value | Reference |

| Cytochrome P450 1A1 (CYP1A1) | Inhibition | 4.65 µg/mL | [15][16] |

Experimental Workflows

Isolation and Bioassay Workflow

The general process for obtaining this compound from its natural source and evaluating its biological properties follows a standardized workflow in natural product chemistry.

Caption: General workflow for the isolation of this compound and subsequent biological screening.

Conclusion and Future Perspectives

This compound, a key bioactive quassinoid from Quassia amara, exhibits a range of potent biological activities, most notably against the malaria parasite Plasmodium falciparum.[9] Its primary mechanism, the inhibition of protein synthesis, provides a strong basis for its antiparasitic and potential anticancer effects.[1] While its anti-inflammatory and insecticidal properties are established, further quantitative studies are needed to fully characterize its potential in these areas. The ability of this compound to inhibit CYP enzymes also warrants further investigation for potential drug-drug interactions.[16] Future research should focus on semi-synthetic modifications to enhance efficacy and reduce toxicity, as well as on advanced in vivo studies to validate its therapeutic potential for development into a clinical candidate.

References

- 1. This compound | 76-77-7 | AAA07677 | Biosynth [biosynth.com]

- 2. tandfonline.com [tandfonline.com]

- 3. quasix.eu [quasix.eu]

- 4. phytopharmajournal.com [phytopharmajournal.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C22H30O6 | CID 72964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 76-77-7: this compound | CymitQuimica [cymitquimica.com]

- 9. Plasmodium falciparum: in vitro interaction of quassin and neo-quassin with artesunate, a hemisuccinate derivative of artemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijcrt.org [ijcrt.org]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Liquid chromatography electrospray ionization tandem mass spectrometric determination of quassin and this compound in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Neoquassin: A Technical Guide for its Potential as an Anti-Malarial Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Malaria remains a significant global health challenge, and the emergence of drug-resistant Plasmodium falciparum strains necessitates the urgent development of novel anti-malarial agents with unique mechanisms of action. Neoquassin, a natural quassinoid extracted from plants of the Simaroubaceae family, notably Quassia amara, has demonstrated promising anti-malarial properties. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, focusing on its in vitro and in vivo efficacy, mechanism of action, and available toxicological data. While specific data for this compound in some areas, such as in vivo efficacy and pharmacokinetics, are limited, this guide consolidates the existing information and draws parallels from closely related quassinoids to present a holistic view for research and development professionals.

Introduction

This compound is a structurally complex triterpenoid that, along with other quassinoids, has been investigated for a range of pharmacological activities, including anti-cancer and anti-parasitic effects[1]. Its potent in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum makes it a compelling candidate for further investigation as a potential anti-malarial therapeutic.

In Vitro Anti-Malarial Activity

This compound exhibits potent inhibitory activity against the erythrocytic stages of P. falciparum. The 50% inhibitory concentration (IC50) values have been determined against various strains, demonstrating its effectiveness against drug-resistant parasites.

| Compound | P. falciparum Strain | IC50 (µg/mL) | IC50 (µM) | Reference |

| This compound | Chloroquine-sensitive (MRC-pf-20) | 0.04 | 0.1 | [2] |

| This compound | Chloroquine-resistant (MRC-pf-303) | 0.04 | 0.1 | [2] |

| Quassin | Chloroquine-sensitive (MRC-pf-20) | 0.06 | 0.15 | [2] |

| Quassin | Chloroquine-resistant (MRC-pf-303) | 0.06 | 0.15 | [2] |

| Artesunate | Chloroquine-sensitive (MRC-pf-20) | 0.02 | 0.05 | [2] |

| Artesunate | Chloroquine-resistant (MRC-pf-303) | 0.02 | 0.05 | [2] |

| Q. amara crude bark extract | Chloroquine-sensitive (MRC-pf-20) | 0.0025 | - | [2] |

| Q. amara crude bark extract | Chloroquine-resistant (MRC-pf-303) | 0.0025 | - | [2] |

In Vivo Anti-Malarial Efficacy

| Compound | Plasmodium Species | Animal Model | Dose | Route | Efficacy | Reference |

| Simalikalactone E (SkE) | P. vinckei petteri | Mice | 1 mg/kg/day | Oral | 50% inhibition | [3][4] |

| Simalikalactone E (SkE) | P. vinckei petteri | Mice | 0.5 mg/kg/day | Intraperitoneal | 50% inhibition | [3][4] |

| Simalikalactone D (SkD) | P. yoelii yoelii | Mice | 3.7 mg/kg/day | Oral | 50% inhibition | [5] |

| Quassinoids (general) | Rodent malaria | Mice | 0.7 - 18 mg/kg/day | - | Active | [3] |

These findings suggest that quassinoids, as a class, are orally bioavailable and effective in reducing parasitemia in vivo.

Mechanism of Action: Inhibition of Protein Synthesis

The primary mechanism of action for this compound and other quassinoids is the inhibition of protein synthesis in the malaria parasite[6]. This disruption of a fundamental cellular process leads to parasite death.

Figure 1: General mechanism of this compound via inhibition of parasite protein synthesis.

While the precise molecular target on the ribosome is not fully elucidated, this mode of action is distinct from many currently used anti-malarials, suggesting a low probability of cross-resistance. Further transcriptomic and metabolomic studies on quassinoid-treated parasites could reveal more detailed insights into the downstream effects and potential involvement in other signaling pathways.

Experimental Protocols

In Vitro Anti-Malarial Susceptibility Testing

5.1.1 SYBR Green I-based Fluorescence Assay

This assay measures the proliferation of P. falciparum by quantifying the amount of parasite DNA.

-

Parasite Culture: P. falciparum strains (e.g., 3D7, Dd2) are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Drug Dilution: this compound is serially diluted in complete culture medium in a 96-well plate.

-

Assay Setup: Synchronized ring-stage parasites are added to the drug-containing wells to a final parasitemia of 0.5% and a hematocrit of 2%.

-

Incubation: Plates are incubated for 72 hours under the same conditions as the parasite culture.

-

Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well, and the plate is incubated in the dark at room temperature for 1 hour.

-

Fluorescence Reading: Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: The IC50 values are calculated by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Figure 2: Workflow for the SYBR Green I-based anti-malarial assay.

5.1.2 [³H]-Hypoxanthine Incorporation Assay

This method assesses parasite viability by measuring the incorporation of radiolabeled hypoxanthine, a purine precursor, into the parasite's nucleic acids.

-

Parasite Culture and Drug Dilution: As described for the SYBR Green I assay.

-

Assay Setup: Asynchronous or synchronized parasite cultures are added to the drug-containing wells.

-

Incubation: Plates are incubated for 24 hours.

-

Radiolabeling: [³H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24-48 hours.

-

Harvesting: The contents of each well are harvested onto a filter mat using a cell harvester, and the cells are lysed to release the nucleic acids.

-

Scintillation Counting: The radioactivity incorporated into the nucleic acids on the filter mat is measured using a liquid scintillation counter.

-

Data Analysis: IC50 values are determined by comparing the radioactivity in drug-treated wells to that in control wells.

In Vivo Efficacy Testing (4-Day Suppressive Test)

This standard assay evaluates the ability of a compound to suppress parasitemia in a murine malaria model.

-

Animal Model: Typically, BALB/c or Swiss albino mice are used.

-

Infection: Mice are infected intraperitoneally with a known number of Plasmodium berghei or Plasmodium yoelii parasitized red blood cells.

-

Drug Administration: this compound is administered orally or intraperitoneally once daily for four consecutive days, starting on the day of infection.

-

Parasitemia Monitoring: On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

-

Data Analysis: The average parasitemia in the treated groups is compared to the vehicle control group to calculate the percentage of parasite suppression. The ED50 (effective dose that suppresses parasitemia by 50%) can be determined from a dose-response curve.

Figure 3: Workflow for the in vivo 4-day suppressive test.

Cytotoxicity Testing

The cytotoxicity of this compound against mammalian cell lines is crucial for determining its selectivity index.

-

Cell Culture: Mammalian cell lines (e.g., HepG2, HEK293, Vero) are cultured in appropriate media and conditions.

-

Assay Setup: Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Addition: Serial dilutions of this compound are added to the wells.

-

Incubation: Plates are incubated for 48-72 hours.

-

Viability Assay: Cell viability is assessed using a suitable method, such as the MTT or resazurin reduction assay.

-

Data Analysis: The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve. The selectivity index (SI) is then determined by dividing the CC50 by the anti-malarial IC50.

Toxicology and Pharmacokinetics

Limited information is available on the specific toxicology and pharmacokinetic profile of purified this compound. In vivo toxicity studies on the crude bark extract of Q. amara in Balb/C mice did not show any signs of toxicity at the tested intraperitoneal doses[2]. However, a study on the related quassinoid simalikalactone E (SkE) indicated some toxicity at higher doses (5 mg/kg/day intraperitoneally), with three out of five mice dying within three days[3].

A review on bruceines, another class of quassinoids, suggests that they are readily absorbed after oral and intravenous administration but have low bioavailability (less than 6%)[7]. Further studies are imperative to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to assess its drug-like properties.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of a new class of anti-malarial drugs. Its potent in vitro activity against both drug-sensitive and drug-resistant P. falciparum, coupled with the in vivo efficacy demonstrated by related quassinoids, warrants further investigation. Key future research directions should include:

-

In vivo efficacy studies of purified this compound in murine malaria models to determine its ED50 and ED90 values.

-

Detailed pharmacokinetic studies to understand its ADME profile and optimize dosing regimens.

-

Comprehensive toxicology studies to establish a clear safety profile.

-

Target deconvolution studies to pinpoint the exact binding site on the parasite ribosome and explore potential secondary targets.

-

Structure-activity relationship (SAR) studies to synthesize more potent and less toxic analogs.

-

Transcriptomic and metabolomic analyses of this compound-treated parasites to elucidate the broader impact on parasite signaling and metabolic pathways.

Addressing these research gaps will be crucial in advancing this compound from a promising natural product to a viable clinical candidate in the global fight against malaria.

References

- 1. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Metabolomic Profiling of the Malaria Box Reveals Antimalarial Target Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plasmodium falciparum: in vitro interaction of quassin and neo-quassin with artesunate, a hemisuccinate derivative of artemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design of proteasome inhibitors with oral efficacy in vivo against Plasmodium falciparum and selectivity over the human proteasome - PMC [pmc.ncbi.nlm.nih.gov]

Neoquassin: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoquassin is a naturally occurring quassinoid, a class of bitter compounds belonging to the degraded triterpene lactone family.[1] Found predominantly within the Simaroubaceae plant family, this compound, alongside its close analogue quassin, has garnered significant scientific interest due to its diverse biological activities, including insecticidal, antimalarial, and potential anticancer properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of the signaling pathways potentially modulated by this class of compounds.

Natural Sources of this compound

This compound is primarily isolated from trees and shrubs of the Simaroubaceae family, which is characterized by the presence of these bitter quassinoids.[1][2] The principal plant sources for this compound extraction are:

-

Quassia amara (Surinam Quassia): A tropical shrub native to South America, its wood and bark are rich sources of this compound.[3][4]

-

Picrasma excelsa (Jamaican Quassia): A tall tree native to the West Indies, particularly Jamaica, its wood is a well-documented source of this compound.[5][6]

-

Picrasma quassioides : Another species from the Picrasma genus that contains this compound.[5]

-

Quassia africana : An African species also identified as a source of quassinoids, including this compound.[5]

The concentration of this compound can vary depending on the plant species, the specific part of the plant used, and even the geographical location and growing conditions.[7]

Quantitative Data on this compound Content and Extraction Yields

The following tables summarize quantitative data related to the this compound content in various natural sources and the yields obtained through different extraction methods.

Table 1: this compound Content in Natural Sources

| Plant Species | Plant Part | This compound Content (% w/w) | Reference |

| Quassia amara | Branches (diameter > 4.5 cm) | 0.28 (total quassinoids) | [7] |

| Quassia amara | Branches (diameter 3.0–4.5 cm) | 0.20 (total quassinoids) | [7] |

| Quassia amara | Branches (diameter 1.5–3.0 cm) | 0.16 (total quassinoids) | [7] |

| Quassia amara | Branches (diameter < 1.5 cm) | 0.14 (total quassinoids) | [7] |

| Quassia amara | Wood | Not specified | [3] |

| Picrasma excelsa | Aerial Parts (leaves, bark, wood) | 0.047 | [6] |

Table 2: Extraction Yields of Quassinoid Mixtures

| Plant Source | Extraction Method | Solvent(s) | Yield (% w/w of starting material) | Reference |

| Picrasma excelsa | Hot Percolation | Ethanol | 0.021 (crystalline mixture) | [4][8] |

| Picrasma excelsa | Cold Percolation | Ethanol | 0.102 (crystalline mixture) | [4][8] |

| Picrasma excelsa | Sonication (24h) | 1:1 Ethanol:Water | 0.34 (residue containing quassin/neoquassin) | [9] |

| Quassia amara | Not specified | Not specified | 0.15 - 0.18 (crystalline mixture) | [9] |

| Picrasma excelsa | Not specified | Not specified | 0.1 (crystalline mixture) | [9] |

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, partitioning, and chromatographic purification.

Extraction Methodologies

Several methods can be employed for the initial extraction of this compound from plant material.

3.1.1. Maceration

This is a simple and traditional method suitable for smaller-scale extractions.

-

Protocol:

-

Grind the dried and powdered plant material (e.g., wood chips of Quassia amara).

-

Place the powdered material in a sealed container with a suitable solvent (e.g., methanol or ethanol).

-

Allow the mixture to stand at room temperature for an extended period (several days to weeks) with occasional agitation.

-

Filter the mixture to separate the liquid extract from the solid plant residue.

-

Concentrate the filtrate under reduced pressure to obtain the crude extract.

-

3.1.2. Percolation

This method is more efficient than maceration and is suitable for larger quantities of plant material.

-

Protocol:

-

Pack the powdered plant material into a percolator.

-

Slowly pass a solvent (cold ethanol has been shown to give higher yields than hot ethanol for Picrasma excelsa) through the plant material.[4]

-

Collect the extract (percolate) at the bottom.

-

Continue the process until the plant material is exhausted of its soluble components.

-

Combine the percolates and concentrate under reduced pressure.

-

3.1.3. Sonication-Assisted Extraction

Ultrasonic energy can enhance the extraction efficiency by disrupting cell walls.

-

Protocol:

-

Mix the powdered plant material with a solvent (e.g., a 1:1 v/v mixture of ethanol and water) in a suitable vessel.[9]

-

Place the vessel in an ultrasonic bath and sonicate at room temperature for a specified duration (e.g., 24 hours).[9]

-

After sonication, filter the mixture to separate the extract.

-

Remove the organic solvent from the filtrate (e.g., using a rotary evaporator).

-

The resulting aqueous mixture can then be subjected to liquid-liquid partitioning.

-

Purification Methodologies

The crude extract obtained from the initial extraction is a complex mixture of compounds and requires further purification to isolate this compound.

3.2.1. Liquid-Liquid Partitioning

This step is used to separate compounds based on their differential solubility in immiscible solvents.

-

Protocol:

-

Dissolve the crude extract in water or an aqueous solvent mixture.

-

Perform successive extractions with a series of organic solvents of increasing polarity (e.g., hexane, ethyl acetate, and dichloromethane).[9]

-

This compound, being moderately polar, will typically partition into the ethyl acetate or dichloromethane fractions.

-

Combine the fractions containing this compound and evaporate the solvent.

-

3.2.2. Column Chromatography

This is a fundamental technique for the preparative separation of compounds from a mixture.

-

Protocol:

-

Stationary Phase: Silica gel is commonly used.

-

Column Packing: The column can be packed using a slurry method (mixing silica gel with the initial mobile phase) or a dry packing method.

-

Sample Loading: The concentrated extract can be dissolved in a minimal amount of solvent and loaded onto the top of the column (wet loading) or adsorbed onto a small amount of silica gel and then loaded (dry loading).

-

Mobile Phase (Elution): A gradient of solvents is typically used, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). A common starting system is hexane-ethyl acetate.

-

Fraction Collection: Elute the column and collect fractions sequentially.

-

Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Pooling and Concentration: Combine the pure fractions containing this compound and evaporate the solvent to yield the purified compound.

-

3.2.3. Thin Layer Chromatography (TLC)

TLC is an essential analytical tool for monitoring the progress of column chromatography and assessing the purity of isolated fractions.

-

Protocol:

-

Stationary Phase: TLC plates coated with silica gel 60 F254 are commonly used.[10]

-

Sample Application: Apply small spots of the fractions and a reference standard of this compound (if available) to the baseline of the TLC plate.

-

Mobile Phase: A mixture of chloroform and methanol (e.g., 9:1 v/v) can be used as the developing solvent.[10]

-

Development: Place the plate in a sealed chamber containing the mobile phase and allow the solvent to ascend the plate.

-

Visualization: Visualize the separated spots under UV light (254 nm) or by spraying with a suitable staining reagent (e.g., p-anisaldehyde solution followed by heating).

-

3.2.4. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the final purification and quantification of this compound.

-

Protocol:

-

Column: A reverse-phase column, such as a Zorbax Eclipse XDB C8, is often employed.[10]

-

Mobile Phase: An isocratic or gradient elution with a mixture of water and methanol, often with a small amount of formic acid (e.g., 0.1%), is typically used.[10]

-

Detection: UV detection at a specific wavelength (e.g., 254 nm) is common for quassinoids.

-

Quantification: For quantitative analysis, a calibration curve can be generated using a pure standard of this compound. HPLC coupled with mass spectrometry (LC-MS/MS) provides higher selectivity and sensitivity for quantification.[10][11]

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for this compound Isolation

The following diagram illustrates a general workflow for the isolation and characterization of this compound from a plant source.

Representative Signaling Pathway for Quassinoids: Inhibition of HIF-1α

While a specific signaling pathway for this compound has not been fully elucidated, studies on other quassinoids provide insights into their potential mechanisms of action. For instance, the quassinoid 6α-tigloyloxychaparrinone has been shown to inhibit the Hypoxia-Inducible Factor-1α (HIF-1α) pathway, a critical regulator of cellular responses to low oxygen and a key player in cancer biology.[12] This inhibition occurs through the suppression of eukaryotic initiation factor 4E (eIF4E) phosphorylation.[12]

Conclusion

This compound represents a valuable natural product with significant potential for further research and development. This guide has provided a comprehensive overview of its primary natural sources and detailed the key experimental protocols for its successful isolation and purification. The provided workflows and representative signaling pathway offer a foundational understanding for researchers entering this field. Further investigation into the specific molecular targets and signaling pathways of this compound will be crucial in unlocking its full therapeutic potential.

References

- 1. [Development of a Novel Method for Quantifying Quassin and this compound in Jamaica Quassia Extracts Using the Molar Absorption Coefficient Ratio] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. scribd.com [scribd.com]

- 4. US7404972B2 - Process to extract quassinoids - Google Patents [patents.google.com]

- 5. US10570110B2 - Simplified process to extract quassinoids - Google Patents [patents.google.com]

- 6. EFSA Compendium of Botanicals [combodb.ecomole.com]

- 7. VARIATIONS IN THE QUASSIN AND this compound CONTENT IN QUASSIA AMARA (SIMAROUBACEAE) IN COSTA RICA: ECOLOGICAL AND MANAGEMENT IMPLICATIONS | International Society for Horticultural Science [ishs.org]

- 8. EP1832581A2 - Process to extract quassinoids - Google Patents [patents.google.com]

- 9. US8217187B2 - Process to extract quassinoids - Google Patents [patents.google.com]

- 10. Liquid chromatography electrospray ionization tandem mass spectrometric determination of quassin and this compound in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A quassinoid 6alpha-tigloyloxychaparrinone inhibits hypoxia-inducible factor-1 pathway by inhibition of eukaryotic translation initiation factor 4E phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Promise of Neoquassin: A Technical Guide for Researchers

An In-depth Exploration of the Bioactive Quassinoid for Drug Discovery and Development

Introduction

Neoquassin, a naturally occurring quassinoid derived from plants of the Simaroubaceae family, such as Quassia amara, has emerged as a compound of significant interest in the field of therapeutic research.[1][2] Quassinoids, a class of highly oxygenated triterpenes, have a long history in traditional medicine and are now being rigorously investigated for their diverse pharmacological activities.[3][4] This technical guide provides a comprehensive overview of the therapeutic potential of this compound, with a focus on its anticancer and anti-inflammatory properties. It is intended for researchers, scientists, and drug development professionals seeking to understand the core scientific data, experimental methodologies, and mechanisms of action associated with this promising bioactive molecule.

Core Data Summary

Chemical and Physical Properties

| Property | Value | Reference(s) |

| Chemical Formula | C22H30O6 | [1][5] |

| Molecular Weight | 390.47 g/mol | [1][5] |

| CAS Number | 76-77-7 | [1][2] |

| Class | Quassinoid (Triterpenoid) | [1][5] |

| Origin | Quassia amara, Quassia simarouba (Simaroubaceae family) | [1] |

| Appearance | Very bitter polymorphous crystals | [2] |

| Solubility | Soluble in cold acetone, chloroform, pyridine, acetic acid; warm ethyl acetate, benzene, alcohol. Sparingly soluble in ether, petroleum ether. | [2] |

In Vitro Bioactivity of this compound

| Assay | Target/Cell Line | IC50 Value | Reference(s) |

| Enzyme Inhibition | Cytochrome P450 1A1 (CYP1A1) | 4.65 µg/mL | [6][7] |

| Cytochrome P450 1A2 (CYP1A2) | 33.3 µg/mL | [6][7] | |

| Anticancer Activity | P-388 Lymphocytic Leukemia (Protein Synthesis Inhibition) | 1.9-15.5 µM (for various quassinoids) | [8] |

| Anti-inflammatory Activity | Nitric Oxide (NO) Production (RAW 264.7 Macrophages) | Data not yet available for this compound specifically. Other terpenoids show IC50 values in the µg/mL to µM range. | [9][10] |

Key Therapeutic Mechanisms and Signaling Pathways

The primary mechanism of action for this compound and related quassinoids is the inhibition of protein synthesis , which contributes significantly to their anticancer and antiparasitic activities.[1][8] This inhibition occurs at the level of peptide bond formation during the elongation step of translation.[8] Beyond this fundamental mechanism, quassinoids are known to modulate several critical signaling pathways implicated in cancer and inflammation.

Inhibition of STAT3 Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that is often constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis.[11][12] Inhibition of the STAT3 pathway is a promising strategy for cancer therapy.[10][13] While direct evidence for this compound's effect on STAT3 is still emerging, other quassinoids have been shown to inhibit STAT3 phosphorylation, a critical step for its activation and nuclear translocation.[14]

References

- 1. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. broadpharm.com [broadpharm.com]

- 4. texaschildrens.org [texaschildrens.org]

- 5. Quassinoid analogs exert potent antitumor activity via reversible protein biosynthesis inhibition in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. Quantification of Nitric Oxide and Reactive Oxygen Species in Leishmania-infected J774A.1 Macrophages as a Response to the in vitro treatment with a Natural Product Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of STAT3 prevents neointima formation by inhibiting proliferation and promoting apoptosis of neointimal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stimulated nuclear translocation of NF-κB and shuttling differentially depend on dynein and the dynactin complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Protocol Griess Test [protocols.io]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Protocol for Neoquassin Extraction from Plant Material

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neoquassin, a bitter triterpenoid, is a prominent member of the quassinoid family of natural products.[1] Found in plant species of the Simaroubaceae family, such as Quassia amara and Picrasma excelsa, it has garnered significant interest for its diverse biological activities, including insecticidal, antimalarial, and appetite-stimulant properties.[2] This document provides detailed protocols for the extraction, purification, and quantification of this compound from plant materials, intended to guide researchers in the isolation of this valuable compound for further investigation and development.

Data Presentation: Quantitative Extraction Parameters

The following table summarizes quantitative data from various reported methods for the extraction of quassinoids, including this compound. It is important to note that direct comparisons can be challenging due to variations in plant material, specific quassinoids targeted, and analytical methods employed.

| Extraction Method | Plant Material | Solvent System | Solvent-to-Solid Ratio | Temperature | Duration | Reported Yield of Quassin/Neoquassin | Reference |

| Cold Percolation | Picrasma excelsa wood chips | Ethanol | Not explicitly stated | Room Temperature | 6 days | 0.102% w/w (crystalline mixture) | [3] |

| Hot Percolation | Picrasma excelsa wood chips | Ethanol | Not explicitly stated | Reflux | Not explicitly stated | 0.021% w/w (crystalline mixture) | [3] |

| Ultrasonic-Assisted Extraction (UAE) | Picrasma excelsa wood chips | Ethanol:Water (1:1 v/v) | Not explicitly stated | Room Temperature | 24 hours | Quantitative extraction (bitterness test) | [3] |

| Maceration | General Plant Material | 80% Methanol | 13:1 (v/w) | Not explicitly stated | 6 hours (repeated 4 times) | Method optimization study | |

| Soxhlet Extraction | Quassia borneensis bark and root | Chloroform and n-hexane (partitioning) | Not explicitly stated | Not explicitly stated | Not explicitly stated | IC50 of 5.0 µg/ml (anti-proliferative activity) |

Experimental Protocols

Extraction of this compound from Plant Material

This section details three common methods for extracting this compound from dried and powdered plant material.

a) Protocol for Cold Ethanol Percolation

This method is noted for providing a higher yield of quassin/neoquassin compared to hot percolation.

-

Preparation of Plant Material: Grind dried wood chips of Picrasma excelsa or Quassia amara into a coarse powder.

-

Percolation:

-

Place the powdered plant material in a percolation vessel.

-

Add cold ethanol to completely cover the plant material. The exact solvent-to-solid ratio may need optimization, but a starting point of 10:1 (v/w) is recommended.

-

Allow the mixture to macerate for 24 hours at room temperature.

-

Drain the ethanol extract.

-

Repeat the percolation with fresh cold ethanol daily for a total of 6 days.[3]

-

-

Solvent Evaporation: Combine all the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude residue.

b) Protocol for Ultrasonic-Assisted Extraction (UAE)

UAE can significantly reduce extraction time and improve efficiency.

-

Preparation of Plant Material: Use coarsely powdered, dried wood chips.

-

Sonication:

-

Place the powdered plant material in an extraction vessel.

-

Add a 1:1 (v/v) mixture of ethanol and water. A solvent-to-solid ratio of 20:1 (v/w) is a suggested starting point.

-

Submerge the extraction vessel in an ultrasonic bath.

-

Sonicate at room temperature for 24 hours.[3] The frequency of the ultrasonic bath can be a key parameter to optimize, with common frequencies being around 40 kHz.

-

-

Filtration and Evaporation:

-

Filter the mixture to separate the plant debris from the liquid extract.

-

Wash the plant debris with a small amount of the ethanol-water mixture.

-

Combine the filtrates and evaporate the ethanol under reduced pressure. The remaining aqueous phase can then be used for further purification.

-

c) Protocol for Hot Water Extraction (Decoction)

This is a traditional and simple method for extracting water-soluble compounds.

-

Preparation of Plant Material: Use wood chips or powdered plant material.

-

Decoction:

-

Combine the plant material with distilled water in a flask. A 1:10 (w/v) solid-to-solvent ratio is a common starting point.

-

Heat the mixture to boiling and maintain a gentle boil for 1-2 hours.

-

-

Filtration:

-

Allow the mixture to cool.

-

Filter the extract to remove the solid plant material.

-

The resulting aqueous extract is ready for purification.

-

Purification of this compound

The crude extracts obtained from the above methods contain a mixture of compounds. The following purification steps are essential to isolate this compound.

a) Liquid-Liquid Partitioning

This step separates compounds based on their differential solubility in immiscible solvents.

-

Initial Suspension: Dissolve or suspend the crude residue from the ethanol extraction in water. For the aqueous extract from hot water extraction, proceed directly to the next step.

-

Removal of Non-polar Impurities:

-

Transfer the aqueous suspension to a separatory funnel.

-

Add an equal volume of n-hexane.

-

Shake the funnel vigorously and then allow the layers to separate.

-

Drain the lower aqueous layer and discard the upper hexane layer, which contains non-polar compounds. Repeat this washing step 2-3 times.

-

-

Extraction of Quassinoids:

-

To the aqueous fraction, add sodium chloride (NaCl) to saturation to increase the polarity of the aqueous phase.

-

Add an equal volume of ethyl acetate and shake vigorously.

-

Allow the layers to separate and collect the upper ethyl acetate layer.

-

Repeat the extraction with ethyl acetate 2-3 times.

-

-

Solvent Evaporation: Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure to yield a residue enriched in quassinoids.

b) Crystallization

Crystallization can be an effective final purification step if the extract is sufficiently concentrated with this compound.

-

Dissolution: Dissolve the quassinoid-enriched residue in a minimal amount of a suitable solvent, such as ethanol.

-

Seeding: Add a few seed crystals of pure quassin/neoquassin to induce crystallization.

-

Crystallization: Allow the solvent to evaporate slowly at room temperature. Pale yellow to white crystals of quassin/neoquassin should form.

-

Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

c) Column Chromatography

For a higher degree of purification, column chromatography is recommended.

-

Stationary Phase: Pack a glass column with silica gel (60-120 mesh) as the stationary phase, slurried in the initial mobile phase.

-

Sample Loading: Dissolve the quassinoid-enriched residue in a small amount of the mobile phase and load it onto the top of the silica gel bed.

-

Elution: Elute the column with a solvent system of increasing polarity. A common mobile phase for separating quassinoids is a gradient of ethyl acetate in hexane. For example, starting with 95:5 hexane:ethyl acetate and gradually increasing the proportion of ethyl acetate.

-

Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

-

Isolation: Combine the fractions containing pure this compound (as determined by TLC comparison with a standard) and evaporate the solvent.

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is a reliable method for the quantification of this compound.

-

Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is required.

-

Chromatographic Conditions:

-

Column: A C8 or C18 reversed-phase column (e.g., Zorbax Eclipse XDB C8) is suitable.[4]

-

Mobile Phase: An isocratic or gradient elution with a mixture of water and methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape.[4]

-

Detection:

-

HPLC-DAD: Monitor the absorbance at the λmax of this compound (around 240-255 nm).

-

HPLC-MS/MS: For higher selectivity and sensitivity, monitor the specific multiple reaction monitoring (MRM) transition for this compound (e.g., m/z 391.5 → 372.9).[4]

-

-

-

Quantification:

-

Prepare a calibration curve using a certified reference standard of this compound at various concentrations.

-

Inject the prepared sample extract into the HPLC system.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

Mandatory Visualizations

Caption: Experimental workflow for the extraction and purification of this compound.

Caption: Logical steps in the this compound extraction and isolation protocol.

References

- 1. Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US7404972B2 - Process to extract quassinoids - Google Patents [patents.google.com]

- 4. Liquid chromatography electrospray ionization tandem mass spectrometric determination of quassin and this compound in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Purification of Neoquassin

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of Neoquassin, a natural product of interest, using High-Performance Liquid Chromatography (HPLC). The provided protocols cover both analytical and preparative scale chromatography, offering a comprehensive workflow from crude extract to purified compound.

Introduction to this compound

This compound is a naturally occurring triterpenoid found in plants of the Quassia genus, such as Quassia amara. It is a bitter principle of quassia wood and has been investigated for various biological activities. The purification of this compound is essential for its further study and potential development as a therapeutic agent. HPLC is a powerful technique for the isolation and purification of such natural products due to its high resolution and efficiency.

Chemical Properties of this compound:

| Property | Value |

| Molecular Formula | C22H30O6[1] |

| Molecular Weight | 390.5 g/mol [1] |

| IUPAC Name | (1S,2S,6S,7S,9R,13R,17S)-11-hydroxy-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-4,14-diene-3,16-dione[1] |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethanol, and other organic solvents |

Principle of HPLC Purification

High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. Compounds with higher hydrophobicity will have a stronger interaction with the stationary phase and thus elute later. By carefully selecting the column, mobile phase, and other chromatographic conditions, this compound can be effectively separated from other components in a crude extract.

The general workflow for HPLC purification of this compound involves the following stages:

References

Application Notes and Protocols for Determining the Cytotoxicity of Neoquassin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoquassin, a member of the quassinoid family of natural products, has garnered significant interest in oncological research due to its potential cytotoxic activities against various cancer cell lines. Quassinoids are known to exert their effects through mechanisms such as the inhibition of protein synthesis and the modulation of critical signaling pathways, including the STAT3 pathway. These application notes provide a comprehensive guide for researchers to conduct cytotoxicity assays with this compound, including detailed experimental protocols, data presentation guidelines, and visualizations of the underlying molecular mechanisms.

Data Presentation

Table 1: Cytotoxicity of this compound against various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |

| MCF-7 | Breast Adenocarcinoma | Data to be determined | Data to be determined |

| HeLa | Cervical Adenocarcinoma | Data to be determined | Data to be determined |

| A549 | Lung Carcinoma | Data to be determined | Data to be determined |

| HT-29 | Colorectal Adenocarcinoma | Data to be determined | Data to be determined |

| PC-3 | Prostate Adenocarcinoma | Data to be determined | Data to be determined |

IC50 values should be determined from at least three independent experiments and presented as mean ± standard deviation.

Experimental Protocols

To determine the IC50 values of this compound, a colorimetric cytotoxicity assay such as the MTT assay is recommended. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

1. Materials:

-

This compound (dissolved in an appropriate solvent, e.g., DMSO, to create a stock solution)

-

Human cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well flat-bottom sterile microplates

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

2. Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for this compound) and a blank control (medium only).

-

Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

-

3. Data Analysis:

-

Subtract the absorbance of the blank control from all other readings.

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

-

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the MTT cytotoxicity assay.

Caption: Workflow of the MTT cytotoxicity assay.

Putative Signaling Pathway of this compound

This compound, as a quassinoid, is believed to exert its cytotoxic effects in part through the inhibition of protein synthesis and the STAT3 signaling pathway. The following diagram illustrates this proposed mechanism.

Caption: Proposed mechanism of this compound action.

Techniques for Synthesizing Neoquassin Analogs: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Neoquassin analogs, a class of compounds with significant potential in drug development due to their diverse biological activities, including potent anticancer and antimalarial properties. The information presented herein is intended to guide researchers in the design, synthesis, and evaluation of novel this compound derivatives.

Introduction to this compound and its Analogs

This compound is a naturally occurring quassinoid, a type of degraded triterpenoid found in plants of the Simaroubaceae family.[1] The complex tetracyclic structure of this compound has made it a challenging and attractive target for total synthesis.[2] More importantly, the potent biological activity of quassinoids has spurred extensive research into the synthesis of analogs to explore structure-activity relationships (SAR) and develop new therapeutic agents with improved efficacy and reduced toxicity.[2][3]